Cas no 2097951-10-3 (1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide)

1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core with an isobutyl substituent at the 1-position and a carboxamide functional group at the 7-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound's rigid bicyclic framework enhances binding affinity in target interactions, while the carboxamide group offers versatility for further derivatization. Its synthetic accessibility and stability under standard conditions contribute to its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules. The isobutyl moiety may influence lipophilicity, potentially improving membrane permeability.
1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide structure
2097951-10-3 structure
Product name:1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
CAS No:2097951-10-3
MF:C10H14N4O
MW:206.244361400604
CID:5724028
PubChem ID:121215091

1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS026725675
    • F2198-7952
    • 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
    • starbld0012850
    • 2097951-10-3
    • Inchi: 1S/C10H14N4O/c1-7(2)6-13-3-4-14-10(13)8(5-12-14)9(11)15/h3-5,7H,6H2,1-2H3,(H2,11,15)
    • InChI Key: GPNAMKUVUQWUGV-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NN2C=CN(C2=1)CC(C)C)N

Computed Properties

  • Exact Mass: 206.11676108g/mol
  • Monoisotopic Mass: 206.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 65.3Ų

1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
I154781-100mg
1-isobutyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide
2097951-10-3
100mg
$ 115.00 2022-06-04
Life Chemicals
F2198-7952-2.5g
1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097951-10-3 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2198-7952-1g
1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097951-10-3 95%+
1g
$466.0 2023-09-06
TRC
I154781-500mg
1-isobutyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide
2097951-10-3
500mg
$ 435.00 2022-06-04
Life Chemicals
F2198-7952-0.5g
1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097951-10-3 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-7952-5g
1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097951-10-3 95%+
5g
$1398.0 2023-09-06
TRC
I154781-1g
1-isobutyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide
2097951-10-3
1g
$ 660.00 2022-06-04
Life Chemicals
F2198-7952-10g
1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097951-10-3 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F2198-7952-0.25g
1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
2097951-10-3 95%+
0.25g
$419.0 2023-09-06

1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Related Literature

Additional information on 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide: A Comprehensive Overview

The compound with CAS No. 2097951-10-3, known as 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyrazoles, which are heterocyclic structures with unique electronic properties and potential bioactivity. The imidazo[1,2-b]pyrazole core of this molecule is particularly notable for its ability to engage in hydrogen bonding and π-π interactions, making it a promising candidate for drug design and materials science applications.

Recent studies have highlighted the importance of imidazo[1,2-b]pyrazole derivatives in the development of new therapeutic agents. For instance, researchers have explored the potential of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide as a modulator of various cellular pathways, including those involved in inflammation and cancer. The substitution pattern of this compound—specifically the presence of an isobutyl group at position 1 and a carboxamide group at position 7—contributes significantly to its pharmacokinetic properties and biological activity.

The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide typically involves a multi-step process that combines principles from heterocyclic chemistry and peptide synthesis. One common approach involves the cyclization of an appropriately substituted diamine with a carbonyl compound, followed by functionalization to introduce the isobutyl and carboxamide groups. This method ensures high yields and excellent control over the stereochemistry of the final product.

In terms of pharmacological activity, 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has shown promising results in preclinical studies. For example, it has demonstrated potent anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in various cancer cell lines while sparing normal cells.

The structural versatility of imidazo[1,2-b]pyrazoles makes them ideal candidates for further modification and optimization. By altering the substituents at different positions on the ring system, chemists can fine-tune the physicochemical properties of these compounds to suit specific therapeutic needs. For instance, introducing electron-withdrawing groups can enhance the stability and bioavailability of imidazo[1,2-b]pyrazoles, while electron-donating groups can increase their reactivity toward biological targets.

From a materials science perspective, imidazo[1,2-b]pyrazoles like 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide have shown potential as building blocks for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Their ability to form stable coordination bonds with metal ions makes them valuable components in the design of porous materials with applications in gas storage and catalysis.

In conclusion, CAS No. 2097951-10-3, or 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, represents a compelling example of how heterocyclic chemistry can contribute to advancements in both pharmacology and materials science. With ongoing research into its synthesis, structure-property relationships, and biological activity, this compound continues to be a focal point for scientists seeking innovative solutions to complex challenges in these fields.

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